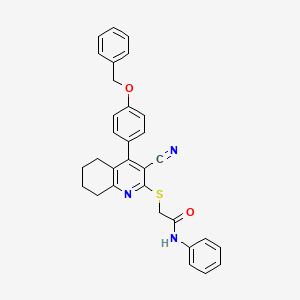

2-((4-(4-(benzyloxy)phenyl)-3-cyano-5,6,7,8-tetrahydroquinolin-2-yl)thio)-N-phenylacetamide

Description

This compound is a thioacetamide derivative featuring a tetrahydroquinoline core substituted with a benzyloxy-phenyl group, a cyano moiety, and a thioether-linked N-phenylacetamide side chain. Its synthesis likely involves nucleophilic substitution or cyclocondensation reactions, as observed in analogous compounds .

Properties

IUPAC Name |

2-[[3-cyano-4-(4-phenylmethoxyphenyl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl]-N-phenylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H27N3O2S/c32-19-27-30(23-15-17-25(18-16-23)36-20-22-9-3-1-4-10-22)26-13-7-8-14-28(26)34-31(27)37-21-29(35)33-24-11-5-2-6-12-24/h1-6,9-12,15-18H,7-8,13-14,20-21H2,(H,33,35) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIWCYGVWCDOPFJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=C(C(=N2)SCC(=O)NC3=CC=CC=C3)C#N)C4=CC=C(C=C4)OCC5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H27N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

505.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Mode of Action

Based on its structural similarity to other compounds, it may interact with its targets through a variety of mechanisms, including binding to active sites, altering protein conformation, or modulating enzymatic activity.

Biochemical Pathways

Given its structural features, it may be involved in pathways related to cell signaling, protein synthesis, or metabolic regulation.

Pharmacokinetics

Its lipophilicity may influence its bioavailability and distribution within the body.

Biological Activity

2-((4-(4-(benzyloxy)phenyl)-3-cyano-5,6,7,8-tetrahydroquinolin-2-yl)thio)-N-phenylacetamide, identified by its CAS number 332045-21-3, is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features contribute to various biological activities, making it a subject of interest in pharmacological research.

Chemical Structure and Properties

The molecular formula of this compound is C32H28N2O3S, with a molecular weight of 520.64 g/mol. The structure includes a quinoline core, a benzyloxy phenyl group, and a thioamide linkage, which are critical for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C32H28N2O3S |

| Molecular Weight | 520.64 g/mol |

| Boiling Point | 692.6 ± 55.0 °C (predicted) |

| Density | 1.29 ± 0.1 g/cm³ (predicted) |

| pKa | 0.72 ± 0.20 (predicted) |

Anticancer Properties

Research indicates that compounds with similar structures exhibit anticancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth. The quinoline moiety is known for its ability to interact with DNA and inhibit topoisomerases, which are crucial for DNA replication and transcription.

Case Study:

A study on related quinoline derivatives showed that they could significantly reduce cell viability in various cancer cell lines, including breast and colon cancer cells. The mechanism involved the activation of caspase pathways leading to programmed cell death.

Antimicrobial Activity

The compound's thioamide functional group may contribute to its antimicrobial properties. Thioamides are known to exhibit activity against a range of bacteria and fungi.

Research Findings:

In vitro studies have demonstrated that similar compounds possess significant antibacterial activity against Gram-positive and Gram-negative bacteria. For instance, derivatives were tested against Staphylococcus aureus and Escherichia coli with promising results.

Enzyme Inhibition

The compound may act as an inhibitor of specific enzymes involved in metabolic pathways. For example, it could inhibit cyclooxygenase (COX) enzymes, which play a role in inflammation and pain.

Experimental Evidence:

Inhibitory assays revealed that related compounds effectively reduced COX activity in vitro, suggesting potential applications in treating inflammatory conditions.

The biological activity of this compound is likely mediated through multiple mechanisms:

- DNA Interaction: The quinoline structure can intercalate into DNA, disrupting replication.

- Enzyme Inhibition: Binding to active sites of enzymes like COX or topoisomerases.

- Reactive Oxygen Species (ROS) Generation: Inducing oxidative stress leading to cell death.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with structurally related thioacetamide derivatives reported in the literature, focusing on synthesis, physicochemical properties, and spectral characteristics.

Key Observations :

- The target compound’s benzyloxy-phenyl and tetrahydroquinoline groups distinguish it from pyridine- or pyrimidine-based analogs (e.g., ).

- High yields (>85%) are achievable in analogous S-alkylation reactions under reflux conditions, suggesting similar efficiency for the target compound’s synthesis .

Physicochemical Properties

Key Observations :

Q & A

Q. What are the key synthetic routes for preparing 2-((4-(4-(benzyloxy)phenyl)-3-cyano-5,6,7,8-tetrahydroquinolin-2-yl)thio)-N-phenylacetamide?

The synthesis typically involves multi-step reactions, including:

- Substitution reactions to introduce the benzyloxy group (e.g., coupling 4-benzyloxyphenyl moieties with tetrahydroquinoline derivatives under alkaline conditions) .

- Thioether formation via nucleophilic substitution between a thiol-containing intermediate and a chloroacetamide derivative, often requiring reflux in toluene/water mixtures .

- Cyano group introduction using reagents like trimethylsilyl cyanide (TMSCN) or sodium cyanide under controlled pH and temperature . Reaction progress is monitored by TLC (hexane:ethyl acetate systems) and HPLC for purity assessment .

Q. How is the structural integrity of the compound confirmed after synthesis?

Structural validation employs:

- NMR spectroscopy (1H/13C) to confirm substituent positions and bond connectivity, particularly for the tetrahydroquinoline core and benzyloxy groups .

- Mass spectrometry (MS) to verify molecular weight and fragmentation patterns, ensuring no side products (e.g., over-alkylation) are present .

- IR spectroscopy to identify functional groups like C≡N (2250 cm⁻¹) and amide C=O (1650–1700 cm⁻¹) .

Advanced Research Questions

Q. How can reaction yields be optimized for the thioether coupling step?

Key parameters include:

- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of thiol intermediates, improving coupling efficiency .

- Catalyst use : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) can accelerate reactions in biphasic systems .

- Temperature control : Reactions performed at 60–80°C minimize side reactions (e.g., oxidation of thiols to disulfides) . Yield optimization often requires iterative DoE (Design of Experiments) approaches .

Q. What strategies resolve contradictions in biological activity data across studies?

Discrepancies in reported activities (e.g., anticancer vs. anti-inflammatory effects) may arise from:

- Assay variability : Standardize protocols (e.g., cell line selection, incubation time) to ensure reproducibility .

- Structural analogs : Compare activity profiles of derivatives (e.g., fluorobenzyl or nitro-substituted analogs) to isolate structure-activity relationships .

- Mechanistic studies : Use kinetic assays (e.g., enzyme inhibition) or molecular docking to identify primary targets, ruling out off-target effects .

Q. What analytical methods are critical for assessing the compound’s stability under varying conditions?

Stability studies employ:

- Forced degradation : Expose the compound to heat, light, and humidity, then analyze degradation products via UPLC-MS/MS .

- pH-dependent stability : Use buffered solutions (pH 1–13) to identify hydrolytic weak points (e.g., amide or thioether bonds) .

- Long-term storage : Monitor crystallinity changes via PXRD to prevent polymorphic transitions that alter bioavailability .

Methodological Challenges

Q. How to address low solubility in pharmacological assays?

- Co-solvent systems : Use DMSO-water mixtures (<1% DMSO to avoid cytotoxicity) .

- Nanoparticle formulation : Encapsulate the compound in PLGA nanoparticles to enhance aqueous dispersion and cellular uptake .

- Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) to improve solubility without altering core activity .

Q. What computational tools aid in predicting the compound’s metabolic pathways?

- In silico metabolism prediction : Software like Meteor Nexus or ADMET Predictor identifies likely Phase I/II metabolites (e.g., CYP450-mediated oxidation of the benzyloxy group) .

- Docking simulations : Map interactions with metabolic enzymes (e.g., cytochrome P450 3A4) to prioritize lab-scale metabolite synthesis .

Data Interpretation

Q. How to reconcile conflicting spectroscopic data during structure elucidation?

- Multi-technique correlation : Cross-validate NMR assignments with 2D-COSY and HSQC to resolve overlapping signals .

- X-ray crystallography : Resolve ambiguous stereochemistry (e.g., tetrahydroquinoline ring conformation) .

Q. What statistical methods are suitable for dose-response studies?

- Nonlinear regression : Fit data to sigmoidal models (e.g., Hill equation) to calculate EC50/IC50 values .

- Bootstrap resampling : Estimate confidence intervals for potency metrics, ensuring robustness in small-sample studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.